N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidin-2,4-dione derivative bearing a 4-fluorobenzyl group at position 3 and an acetamide-linked 4-ethoxyphenyl substituent. The thienopyrimidine core is a bicyclic scaffold combining thiophene and pyrimidine, which is structurally distinct from pyrido- or pyrazolo-pyrimidine analogs.
Properties
Molecular Formula |
C23H20FN3O4S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O4S/c1-2-31-18-9-7-17(8-10-18)25-20(28)14-26-19-11-12-32-21(19)22(29)27(23(26)30)13-15-3-5-16(24)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,28) |
InChI Key |
BJTQRGZBDZQDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit diverse biological activities, particularly in oncology and antimicrobial domains. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN5O4 |
| Molecular Weight | 439.45 g/mol |
| CAS Number | N/A |
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This suggests that modifications in the thieno[3,2-d]pyrimidine structure can lead to significant anticancer properties via inhibition of specific kinases involved in tumor growth and proliferation .
The exact mechanism of action for this compound remains to be fully elucidated; however, its structural components suggest several possible pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit Met kinase activity, which is crucial for cancer cell survival and proliferation.
- Antimicrobial Pathways : The presence of the thieno[3,2-d]pyrimidine moiety may interact with bacterial enzymes or cell membranes, disrupting vital processes.
Case Studies
- GTL-16 Human Gastric Carcinoma Model : In a study involving a derivative of the compound, researchers found that oral administration led to significant tumor stasis in xenograft models. This indicates strong potential for clinical applications in cancer therapy .
- Antimicrobial Screening : A related study assessed multiple thieno[3,2-d]pyrimidine derivatives for antimicrobial activity against various pathogens. Results indicated that structural modifications could enhance efficacy against specific strains .
Comparison with Similar Compounds
Table 1: Core Structural Differences
Key Observations :
- Thieno[3,2-d]pyrimidin-2,4-dione (Target): The sulfur-containing thiophene ring may enhance π-stacking interactions compared to nitrogen-rich pyrido or pyrazolo cores .
Substituent Effects
Table 2: Substituent Impact on Properties
Key Findings :
- The 4-fluorobenzyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs (e.g., ’s chlorophenyl) .
- 4-ethoxyphenyl vs. 4-hydroxyphenyl (): Ethoxy substitution reduces hydrogen-bonding capacity but may prolong half-life in vivo .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylic Acid Esters
Methodology :
- Step 1 : 2-Aminothiophene-3-carboxylic acid ethyl ester reacts with urea in refluxing ethanol, forming 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.
- Step 2 : Alkylation at N3 using 4-fluorobenzyl bromide in DMF with K₂CO₃ yields 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine.
Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Urea, EtOH, reflux | 75% |
| 2 | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 68% |
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution or amide coupling.
Nucleophilic Substitution with Chloroacetyl Chloride
Methodology :
- Step 3 : 3-(4-Fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine reacts with chloroacetyl chloride in THF using triethylamine, forming 2-chloro-N-(thienopyrimidinyl)acetamide.
- Step 4 : Substitution with 4-ethoxyaniline in DCM at 25°C yields the final compound.
Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 3 | Chloroacetyl chloride, Et₃N, THF | 82% |
| 4 | 4-Ethoxyaniline, DCM, 24h | 65% |
Mitsunobu Reaction for Direct Coupling
Methodology :
- Alternative Step 4 : Using Mitsunobu conditions (DIAD, PPh₃), 2-hydroxyacetamide derivatives couple with 4-ethoxyphenol, improving regioselectivity.
Data :
| Reagents/Conditions | Yield |
|---|---|
| DIAD, PPh₃, THF, 0°C → RT | 73% |
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Control
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 34% | 98% | Scalability |
| Mitsunobu Reaction | 42% | 95% | Regioselectivity |
Challenges and Solutions
- Byproduct Formation : Over-alkylation at N1 is mitigated by stoichiometric control of 4-fluorobenzyl bromide.
- Low Solubility : Recrystallization from ethanol/water (1:1) improves crystal purity.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
